N-Cyclohexyl-2-(((4-methylphenyl)sulfonyl)amino)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Cyclohexyl-2-(((4-methylphenyl)sulfonyl)amino)propanamide is a chemical compound with the molecular formula C16H24N2O3S and a molecular weight of 324.445 g/mol . This compound is known for its unique structure, which includes a cyclohexyl group, a sulfonyl group, and a propanamide moiety. It is used in various scientific research applications due to its distinctive chemical properties.
Vorbereitungsmethoden
The synthesis of N-Cyclohexyl-2-(((4-methylphenyl)sulfonyl)amino)propanamide involves several steps. One common method includes the reaction of cyclohexylamine with 4-methylbenzenesulfonyl chloride to form N-cyclohexyl-4-methylbenzenesulfonamide. This intermediate is then reacted with 2-bromopropanamide under suitable conditions to yield the final product . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the reactions.
Analyse Chemischer Reaktionen
N-Cyclohexyl-2-(((4-methylphenyl)sulfonyl)amino)propanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Wissenschaftliche Forschungsanwendungen
N-Cyclohexyl-2-(((4-methylphenyl)sulfonyl)amino)propanamide is used in various scientific research fields, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for treating various diseases.
Wirkmechanismus
The mechanism of action of N-Cyclohexyl-2-(((4-methylphenyl)sulfonyl)amino)propanamide involves its interaction with specific molecular targets. The sulfonyl group in the compound is known to interact with enzymes and proteins, potentially inhibiting their activity. The cyclohexyl group may enhance the compound’s binding affinity to its targets, while the propanamide moiety can influence its solubility and stability .
Vergleich Mit ähnlichen Verbindungen
N-Cyclohexyl-2-(((4-methylphenyl)sulfonyl)amino)propanamide can be compared with other similar compounds, such as:
N-Cyclohexyl-4-methylbenzenesulfonamide: This compound lacks the propanamide moiety, which may affect its chemical reactivity and biological activity.
N,N-Diethyl-2-(((4-methylphenyl)sulfonyl)amino)propanamide: The presence of diethyl groups instead of the cyclohexyl group can influence the compound’s solubility and interaction with molecular targets.
2-(((4-Methylphenyl)sulfonyl)amino)-N-(1,3-thiazol-2-yl)propanamide: The inclusion of a thiazole ring introduces additional chemical properties and potential biological activities.
Eigenschaften
Molekularformel |
C16H24N2O3S |
---|---|
Molekulargewicht |
324.4 g/mol |
IUPAC-Name |
N-cyclohexyl-2-[(4-methylphenyl)sulfonylamino]propanamide |
InChI |
InChI=1S/C16H24N2O3S/c1-12-8-10-15(11-9-12)22(20,21)18-13(2)16(19)17-14-6-4-3-5-7-14/h8-11,13-14,18H,3-7H2,1-2H3,(H,17,19) |
InChI-Schlüssel |
QSGSZLNICKPTGF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(C)C(=O)NC2CCCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.